Z-DL-Trp-OH
Overview
Description
Z-DL-Trp-OH, also known as N-Cbz-DL-tryptophan or N-Carbobenzoxy-DL-tryptophan, is a compound with the molecular formula C19H18N2O4 . It is used in various scientific and medical research .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 338.357 Da, and the mono-isotopic mass is 338.126648 Da .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H18N2O4 . The average mass is 338.357 Da, and the mono-isotopic mass is 338.126648 Da .
Scientific Research Applications
Nanoparticle Characterization : Z-DL-Trp-OH, due to its unique properties, plays a role in the field of nanoparticles, particularly in characterizing their size and surface charge. Dynamic Light Scattering (DLS) and Zeta Potential (ZP) are critical in ascertaining the particle size and surface charge of nanoparticles. This understanding is vital for developing nanoformulations with therapeutic relevance (Bhattacharjee, 2016).
Studying Magnetic Nanoparticles : this compound's applications extend to studying the size distribution and colloidal stability of magnetic nanoparticles (MNPs) using DLS. This method is essential for analyzing size information and understanding contributions from surface coating, size differences, and particle concentration (Lim et al., 2013).
Understanding Protein-Nanoparticle Interactions : Research on how proteins from serum affect the size and surface charge of nanoparticles, such as silica nanoparticles, is another application. Techniques like DLS and Electrophoretic Light Scattering (ELS) are used to measure these effects, which are crucial for understanding the biological interaction and potential health impacts of nanoparticles (Sikora et al., 2016).
Z-DNA and Z-RNA Studies : Research into Z-DNA and Z-RNA structures, which are nucleic acid structures with a left-handed double helix, involves this compound. These studies are significant for understanding the biological functions of Z-DNA and Z-RNA, their role in host defense mechanisms, and their potential implications in chronic inflammatory conditions (Jiao et al., 2020).
Z-DNA Formation and Analysis : Research has shown that Z-DNA can be formed under normal physiological conditions and analyzed using various techniques. This has implications for gene expression and the understanding of Z-DNA's biological roles (Zhang et al., 2019).
Genome Engineering : this compound is relevant in genome engineering, specifically in the development and application of zinc-finger nucleases (ZFNs), which are a class of engineered restriction enzymes used for gene editing. This technology is crucial for genetic analysis and manipulation, and potential therapeutic applications (Gaj et al., 2013).
Chemical Analysis of Z-DNA : The study of Z-DNA's chemical factors, molecular structure, and the methods for detecting Z-DNA provide insights into its stability and the equilibrium between Z-DNA and B-DNA, which has implications in understanding its role in genetics and disease (Rich et al., 1984).
Microarray Data Analysis : this compound is used in the field of bioinformatics, specifically in the analysis of microarray data using Z score transformation. This method is essential for standardizing data across a range of experiments and comparing microarray data independently of the original hybridization intensities (Cheadle et al., 2003).
Mechanism of Action
Target of Action
N-Cbz-DL-tryptophan, also known as Z-DL-Trp-OH, is a cholecystokinin receptor antagonist . The cholecystokinin receptor plays a crucial role in the regulation of digestion and satiety.
Mode of Action
As an antagonist, N-Cbz-DL-tryptophan binds to the cholecystokinin receptor, preventing the receptor’s activation and thus inhibiting its function . This results in the modulation of digestion and satiety processes.
Biochemical Pathways
N-Cbz-DL-tryptophan is an enantiomer of tryptophan . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It is known that tryptophan, the parent compound, is an essential amino acid that is exclusively obtained via dietary sources . Its levels in the human body depend on food intake and the activity of several tryptophan metabolic pathways .
Result of Action
The molecular and cellular effects of N-Cbz-DL-tryptophan’s action are largely dependent on its role as a cholecystokinin receptor antagonist . By inhibiting the function of this receptor, N-Cbz-DL-tryptophan can modulate digestion and satiety processes.
Action Environment
Environmental factors such as diet can influence the action, efficacy, and stability of N-Cbz-DL-tryptophan. For instance, the levels of tryptophan in the body, and consequently the levels of N-Cbz-DL-tryptophan, can be influenced by dietary intake .
Biochemical Analysis
Biochemical Properties
N-Cbz-DL-tryptophan interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the metabolism of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . The interactions of N-Cbz-DL-tryptophan with these biomolecules are crucial for maintaining neurological function, immunity, and homeostasis in the body .
Cellular Effects
N-Cbz-DL-tryptophan influences various types of cells and cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the synthesis of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Molecular Mechanism
At the molecular level, N-Cbz-DL-tryptophan exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the synthesis of serotonin through a process that involves the enzyme tryptophan hydroxylase .
Metabolic Pathways
N-Cbz-DL-tryptophan is involved in the metabolic pathways of tryptophan, including the kynurenine, 5-hydroxytryptamine, and indole pathways . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYFYYVVAXRMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294784 | |
Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13058-16-7, 7432-21-5 | |
Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13058-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-DL-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7432-21-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 13058-16-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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